molecular formula C10H8N2O4S2 B14247561 4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile CAS No. 182296-79-3

4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile

Cat. No.: B14247561
CAS No.: 182296-79-3
M. Wt: 284.3 g/mol
InChI Key: SHYJYWLJMLZSTL-UHFFFAOYSA-N
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Description

4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of two methanesulfonyl groups and two cyano groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile typically involves the starting material 4,5-diiodobenzene-1,2-dicarbonitrile. The diiodo compound can be prepared from commercially available phthalimide. The methanesulfonyl groups are introduced through a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.

Chemical Reactions Analysis

Types of Reactions

4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The cyano groups can be reduced to amines under appropriate conditions.

    Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The methanesulfonyl groups can participate in electrophilic aromatic substitution reactions, while the cyano groups can engage in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methanesulfonyl and cyano groups on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

182296-79-3

Molecular Formula

C10H8N2O4S2

Molecular Weight

284.3 g/mol

IUPAC Name

4,5-bis(methylsulfonyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C10H8N2O4S2/c1-17(13,14)9-3-7(5-11)8(6-12)4-10(9)18(2,15)16/h3-4H,1-2H3

InChI Key

SHYJYWLJMLZSTL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)C#N)C#N)S(=O)(=O)C

Origin of Product

United States

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